molecular formula C24H25NO7 B1225247 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B1225247
M. Wt: 439.5 g/mol
InChI Key: ACGZYGOJROGDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: Various substitution reactions can occur on the aromatic rings or the dihydropyridine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine compounds.

Scientific Research Applications

3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cardiovascular diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with various molecular targets and pathways. It may act on calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmitter release. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine compound used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent belonging to the dihydropyridine class.

    Felodipine: Similar in structure and function, used for treating high blood pressure.

Uniqueness

3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern on the dihydropyridine ring and the presence of both methoxy and hydroxy groups on the aromatic rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other dihydropyridine compounds.

Properties

Molecular Formula

C24H25NO7

Molecular Weight

439.5 g/mol

IUPAC Name

dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H25NO7/c1-29-20-10-5-15(11-21(20)30-2)12-25-13-18(23(27)31-3)22(19(14-25)24(28)32-4)16-6-8-17(26)9-7-16/h5-11,13-14,22,26H,12H2,1-4H3

InChI Key

ACGZYGOJROGDBQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)O)C(=O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)O)C(=O)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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